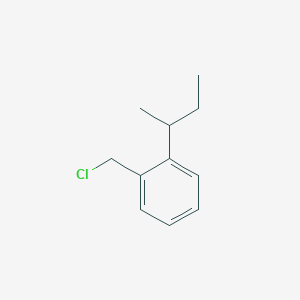

1-Butan-2-yl-2-(chloromethyl)benzene

Description

Properties

IUPAC Name |

1-butan-2-yl-2-(chloromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-3-9(2)11-7-5-4-6-10(11)8-12/h4-7,9H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYZRAIGKHBACU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butan-2-yl-2-(chloromethyl)benzene can be synthesized through several methods. One common approach involves the alkylation of benzene with 2-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the butan-2-yl group is introduced to the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Butan-2-yl-2-(chloromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The butan-2-yl group can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the benzene ring under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Substitution: Products include alcohols, amines, or thioethers.

Oxidation: Products include alcohols, ketones, or carboxylic acids.

Reduction: Products include dechlorinated compounds or reduced benzene derivatives.

Scientific Research Applications

1-Butan-2-yl-2-(chloromethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-2-(chloromethyl)benzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the butan-2-yl group is converted to an alcohol, ketone, or carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogues with Chloromethyl Groups

Chloromethyl-substituted benzenes vary in substituent type, position, and electronic effects:

Key Structural Insights :

- Positional Effects : Ortho-substituted chloromethyl groups (as in the target compound) experience greater steric hindrance than para-substituted analogues (e.g., benzyl chloride), affecting reaction kinetics .

- Substituent Electronics : Electron-donating groups (e.g., alkyl, -SMe) deactivate the benzene ring but may stabilize intermediates in substitution reactions .

Alkyl-Substituted Benzene Derivatives

Alkyl groups influence physical properties and reactivity:

| Compound Name | Substituent | Boiling Point (°C) | Solubility |

|---|---|---|---|

| Benzene | None | 80.1 | Insoluble in water |

| Toluene | -CH$_3$ | 110.6 | Low water solubility |

| 1-Phenyl-2-butene | -CH$2$CH=CHCH$3$ | ~180 (estimated) | Hydrophobic |

| This compound | -CH$_2$Cl, -sec-butyl | ~250 (estimated) | Likely lipophilic |

Trends :

- Boiling Points : Bulky alkyl groups (e.g., sec-butyl) increase boiling points compared to simpler alkylbenzenes due to greater van der Waals interactions .

- Solubility : Chloromethyl groups enhance polarity, but large alkyl chains dominate, rendering the compound more soluble in organic solvents.

Reactivity Comparison

- Chloromethyl Group Reactivity :

- Benzyl chloride undergoes rapid SN2 reactions with nucleophiles (e.g., hydroxide, amines) .

- Steric hindrance in 1-(tert-butyl)-4-(chloromethyl)benzene slows substitution, requiring catalysts or elevated temperatures .

- In the target compound, the ortho-sec-butyl group may further impede nucleophilic attack compared to para-substituted analogues.

- Thermal Stability : Chloromethyl groups adjacent to bulky substituents are prone to elimination reactions under heat, forming styrene derivatives.

Biological Activity

1-Butan-2-yl-2-(chloromethyl)benzene, also known by its CAS number 2418727-06-5, is a compound that has garnered interest in various fields due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial, anticancer properties, and other relevant biological effects based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This structure indicates the presence of a butyl group and a chloromethyl group attached to a benzene ring, which may contribute to its biological activity.

The biological activity of this compound is believed to involve interactions with various molecular targets within cells. These interactions can alter enzyme activities and signal transduction pathways, potentially leading to therapeutic effects. The chloromethyl group can participate in nucleophilic substitution reactions, which may enhance the compound's reactivity towards biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study examining its efficacy against various bacterial strains, the compound showed notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values for selected bacteria were as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer properties. It was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that the compound induced apoptosis in these cells, as evidenced by increased levels of caspase activity. The IC50 values for these cell lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

These findings highlight the potential of this compound as an anticancer agent.

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of various derivatives of chloromethylbenzenes, including this compound. The results confirmed its effectiveness against multi-drug resistant strains, suggesting its utility in clinical settings.

- Cancer Cell Line Study : Researchers investigated the effects of this compound on different cancer cell lines. The study concluded that it could inhibit cell proliferation and induce apoptosis, making it a promising candidate for further development in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.